molecular formula C12H20N2O B13941053 1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine CAS No. 63905-62-4

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine

Cat. No.: B13941053
CAS No.: 63905-62-4
M. Wt: 208.30 g/mol
InChI Key: LFZRIMVPGHCLNP-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine is a heterocyclic organic compound. It features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound also includes an isopropyl group, a furyl group (derived from furan), and two methyl groups attached to the imidazolidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with isopropyl isocyanate, followed by cyclization with formaldehyde and a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine compounds with various functional groups.

Scientific Research Applications

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-2-(2-furyl)-4-methylimidazolidine: Similar structure but with one less methyl group.

    1-Isopropyl-2-(2-thienyl)-4,4-dimethylimidazolidine: Similar structure but with a thienyl group instead of a furyl group.

    1-Isopropyl-2-(2-furyl)-4,4-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.

Uniqueness

1-Isopropyl-2-(2-furyl)-4,4-dimethylimidazolidine is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

63905-62-4

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-(furan-2-yl)-4,4-dimethyl-1-propan-2-ylimidazolidine

InChI

InChI=1S/C12H20N2O/c1-9(2)14-8-12(3,4)13-11(14)10-6-5-7-15-10/h5-7,9,11,13H,8H2,1-4H3

InChI Key

LFZRIMVPGHCLNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(NC1C2=CC=CO2)(C)C

Origin of Product

United States

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